molecular formula C8H11NS B1349970 4-(Methylthio)benzylamine CAS No. 83171-39-5

4-(Methylthio)benzylamine

Cat. No.: B1349970
CAS No.: 83171-39-5
M. Wt: 153.25 g/mol
InChI Key: SBMPBXFNKYJNIC-UHFFFAOYSA-N
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Description

4-(Methylthio)benzylamine is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol It is characterized by a benzylamine structure with a methylthio group attached to the benzene ring

Mechanism of Action

The mechanism of action of benzylamines, a class of compounds to which 4-(Methylthio)benzylamine belongs, involves inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

4-(Methylthio)benzylamine is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid ingestion and inhalation, and to avoid contact with eyes, skin, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylthio)benzylamine can be synthesized through several methods. One common approach involves the reduction of 4-(Methylthio)benzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-(Methylthio)benzaldehyde in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers higher yields and is more scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 4-(Methylthio)benzaldehyde

    Reduction: 4-(Methylthio)benzyl alcohol

    Substitution: 4-(Methylthio)benzyl chloride

Comparison with Similar Compounds

4-(Methylthio)benzylamine can be compared with other similar compounds to highlight its uniqueness:

These comparisons help to understand the distinct characteristics and potential advantages of this compound in various research and industrial applications.

Properties

IUPAC Name

(4-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMPBXFNKYJNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375013
Record name 4-(methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83171-39-5
Record name 4-(methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(Methylthio)benzylamine in the synthesis of potential nootropic agents?

A1: In the study, this compound serves as a key building block in the multi-step synthesis of 4-(Aminomethyl)-1-(4-methylthiobenzyl)-2-oxopyrrolidine []. This compound is then further reacted with 4-chlorophenyl isocyanate to yield a final product that was tested for nootropic activity []. The researchers chose to incorporate this compound into the final compound's structure, likely exploring how specific structural modifications could influence the desired nootropic effects.

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